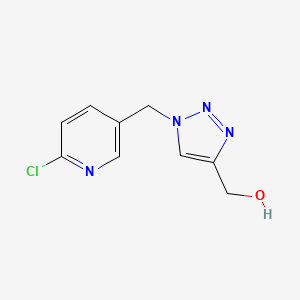

(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

描述

属性

IUPAC Name |

[1-[(6-chloropyridin-3-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-9-2-1-7(3-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHWPOWUDZOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=C(N=N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175454 | |

| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(6-chloro-3-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-04-4 | |

| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(6-chloro-3-pyridinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(6-chloro-3-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Strategy Overview

The synthesis generally follows a convergent approach:

- Construction of the chloropyridinylmethyl precursor

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition ("click chemistry")

- Introduction of the methanol group attached to the triazole ring

Key Preparation Steps

Preparation of 6-Chloropyridin-3-ylmethyl Precursors

A common intermediate is 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one, prepared by bromination of 6-chloropyridin-3-yl methyl ketone in acetonitrile using N-bromosuccinimide and trimethylsilyl trifluoromethanesulfonate at 0 °C, followed by stirring at room temperature for 6 hours. The product is isolated by column chromatography with yields around 85% and melting point consistent with literature values (80–82 °C).

| Step | Reagents/Conditions | Yield | Product Characteristics |

|---|---|---|---|

| Bromination | N-bromosuccinimide, trimethylsilyl triflate, acetonitrile, 0 °C to RT, 6 h | 85% | White solid, m.p. 80–82 °C |

Formation of 1-(6-chloropyridin-3-yl)-2-(1H-1,2,3-triazol-4-yl)ethan-1-one

The brominated intermediate reacts with sodium azide or triazole sodium salts in acetonitrile at room temperature for 4 hours to substitute the bromide with the triazole ring. This step yields the triazolyl ketone intermediate with yields around 60% after purification.

| Step | Reagents/Conditions | Yield | Product Characteristics |

|---|---|---|---|

| Azide substitution | Triazole sodium, acetonitrile, RT, 4 h | 60% | White solid, m.p. 113–116 °C |

Representative Synthetic Route Example

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 6-chloropyridin-3-yl methyl ketone | NBS, TMS triflate, acetonitrile, 0 °C to RT, 6 h | 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one | 85% |

| 2 | 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one | Sodium azide or triazole sodium, acetonitrile, RT, 4 h | 1-(6-chloropyridin-3-yl)-2-(1H-1,2,3-triazol-4-yl)ethan-1-one | 60% |

| 3 | Triazolyl ethanone | NaBH4 or catalytic hydrogenation (inferred) | (1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Not specified |

Alternative Preparation Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,2,3-triazole ring can also be formed by CuAAC between an azide-functionalized chloropyridine derivative and an alkyne-bearing methanol substituent. This method is widely used due to its regioselectivity and mild conditions.

Oxidation and Functional Group Interconversion: Starting from (1-methyl-1H-1,2,4-triazol-3-yl)methanol, oxidation with TEMPO and iodobenzene diacetate in dichloromethane at 15–20 °C for 2 hours yields the corresponding aldehyde with 76% yield, illustrating functional group manipulation strategies applicable to triazolyl methanol derivatives. While this example is for a 1,2,4-triazole, similar methods could be adapted for 1,2,3-triazole systems.

Research Findings and Notes

The use of trimethylsilyl triflate and N-bromosuccinimide for bromination is efficient and yields high purity intermediates suitable for further substitution reactions.

Sodium azide or triazole sodium salts provide effective nucleophiles for substitution of bromides to form triazole rings, with moderate to good yields.

The reduction step to convert ketones to alcohols on triazole rings is commonly accomplished with sodium borohydride, although exact conditions for this compound require optimization.

The CuAAC "click" chemistry approach offers an alternative, highly selective route to 1,2,3-triazole derivatives, enabling the introduction of various substituents including methanol groups.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Bromination of chloropyridinyl methyl ketone | NBS, TMS triflate, acetonitrile, 0 °C to RT, 6 h | 85% | High purity, white solid |

| Azide substitution to triazole | Sodium azide/triazole sodium, acetonitrile, RT, 4 h | 60% | Moderate yield, white solid |

| Reduction of ketone to methanol | NaBH4 or catalytic hydrogenation (inferred) | Not specified | Requires optimization |

| CuAAC cycloaddition alternative | Azide + alkyne, Cu catalyst, mild conditions | Variable | Regioselective, versatile |

化学反应分析

Types of Reactions

(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Chemistry

In chemistry, (1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of (1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved would vary based on the biological activity being studied.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position Variations

(1-(2-Chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 1935927-95-9)

- Key Difference : Chlorine at the 2-position of the pyridine ring instead of the 6-position.

- This positional change may influence binding affinity in biological targets, as seen in neonicotinoid insecticides where substituent positions dictate activity .

Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

- Key Difference: Replacement of the hydroxymethyl group with an ethoxycarbonyl (-COOEt) and ethoxymethyleneamino (-N=CH-OEt) moiety.

- Impact: The ethoxycarbonyl group enhances lipophilicity, likely improving membrane permeability. The ethoxymethyleneamino substituent introduces additional hydrogen-bonding sites, which could stabilize interactions with enzymes or receptors .

Heterocyclic vs. Aliphatic Substituents

[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CID 86262648)

- Structure : Features a pyrrolidine ring instead of the chloropyridinyl group.

- This modification is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS 1354952-90-1)

Functional Group Modifications

9-((1-(Pyridin-3-yl-methyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-carbazole (Compound 8)

- Structure : Carbazole moiety replaces the chloropyridine group.

- Impact: The carbazole’s planar aromatic system enables intercalation into DNA or hydrophobic protein domains, suggesting anticancer applications.

(E)-2-Morpholinoquinoline-3-carbaldehyde O-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)oxime

- Structure: Quinoline and morpholine groups appended to the triazole.

- Impact: The morpholine group enhances solubility, while the quinoline core provides fluorescence properties useful in bioimaging. The oxime group introduces pH-dependent tautomerism, which could modulate biological activity .

Physicochemical and Structural Properties

Table 1: Comparative Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| Target Compound | C9H8ClN4O | 225.64 | 6-Chloropyridinyl, -CH2OH | Moderate in polar solvents |

| (1-(2-Chloropyridin-3-yl)-...) | C8H7ClN4O | 210.62 | 2-Chloropyridinyl, -CH2OH | Similar to target compound |

| [1-(Pyrrolidin-3-yl)-...]methanol | C7H12N4O | 168.20 | Pyrrolidine, -CH2OH | High in water |

| Ethyl 1-(6-Chloro-3-pyridylmethyl)... | C12H14ClN5O3 | 311.72 | Ethoxycarbonyl, ethoxymethylene | Low in water |

Key Observations:

- Hydrogen Bonding : The hydroxymethyl group in the target compound enables stronger hydrogen bonding compared to esters or aliphatic substituents, favoring interactions with hydrophilic targets .

生物活性

(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring linked to a 6-chloropyridine moiety via a methylene bridge. Its chemical structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Interaction : The compound may act as a ligand for cellular receptors involved in signaling pathways related to cancer and inflammation.

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies on similar triazole-containing compounds have reported:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole derivative 1 | HCT116 | 0.43 | Induces apoptosis via ROS accumulation |

| Triazole derivative 2 | MCF-7 | 4.76 | Inhibits cell migration and proliferation |

The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Triazole compounds are frequently evaluated for their antibacterial and antifungal activities. For example:

- Antibacterial Activity : Several studies have indicated that triazoles can inhibit the growth of pathogenic bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results suggest that the compound could be effective against common bacterial infections .

Study on Anticancer Efficacy

A study focused on the anticancer efficacy of triazole derivatives noted that compounds similar to this compound exhibited potent cytotoxic effects across various cancer cell lines. The research indicated:

- Cell Proliferation Assays : Compounds were tested against multiple cancer cell lines (e.g., PC3, A549).

- Apoptosis Induction : Flow cytometry analyses confirmed significant increases in apoptotic cells following treatment with triazole derivatives.

Study on Antimicrobial Properties

In another study assessing antimicrobial properties, researchers synthesized several triazole derivatives and evaluated their activity against fungal pathogens. The findings revealed:

- Fungal Inhibition : The synthesized compounds displayed varying degrees of antifungal activity.

- Synergistic Effects : Some combinations with existing antifungal agents enhanced overall efficacy.

常见问题

Q. What are the common synthetic routes for (1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a structurally analogous compound, ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate, was synthesized via cyclization of a pyridylmethyl azide with an alkyne precursor under reflux conditions in ethanol . Key parameters include:

- Catalyst optimization : Use of Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity.

- Solvent selection : Polar solvents like ethanol or DMF improve reaction efficiency.

- Temperature control : Reflux (70–90°C) balances reaction rate and byproduct minimization. Post-synthesis, the methanol group is introduced via hydrolysis or reduction, requiring careful pH and temperature monitoring to avoid decomposition .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., pyridyl CH₂ and triazole CH groups) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in studies of similar triazole derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Confirms functional groups (e.g., OH stretch from methanol at ~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of its reactivity and stability?

Density Functional Theory (DFT) studies predict electronic properties, such as charge distribution on the triazole ring and pyridyl group, which influence nucleophilic/electrophilic reactivity. For example, DFT analysis of a benzyl-substituted triazole methanol derivative revealed intramolecular hydrogen bonding between the triazole N-atom and methanol OH group, stabilizing the structure . This approach guides:

- Reaction pathway optimization : Simulating transition states to identify energy barriers.

- Solvent effects : Modeling polarity impacts on reaction kinetics.

- Pharmacophore modeling : Predicting bioactive conformations for drug discovery .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in:

- Assay conditions : Differences in cell lines (e.g., cancer vs. bacterial models) or concentration ranges.

- Structural analogs : Substituent effects (e.g., chloro vs. fluoro groups on the pyridine ring) alter bioactivity .

- Data normalization : Standardize against positive/negative controls (e.g., cisplatin for cytotoxicity). A meta-analysis comparing methodologies, as seen in triazole derivative studies, is recommended to isolate structure-activity relationships .

Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicology?

Long-term environmental studies should adopt a split-plot design (as in ) with:

- Abiotic compartments : Assess hydrolysis, photodegradation, and adsorption in soil/water systems.

- Biotic compartments : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation rates.

- Tiered testing : Start with OECD guidelines for acute toxicity, progressing to chronic exposure models .

Q. How can researchers optimize its application in metal-organic frameworks (MOFs) or coordination chemistry?

The triazole N-atoms and methanol OH group act as ligands for metal ions. Methodology includes:

- Coordination studies : Titration with transition metals (e.g., Cu²⁺, Zn²⁺) monitored via UV-Vis or fluorescence spectroscopy.

- Crystallization screening : Vary solvents (e.g., DMSO/water mixtures) to grow single crystals for X-ray analysis .

- Stability tests : Expose MOFs to humidity/heat to assess robustness for catalytic or sensing applications .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazole Methanol Derivatives

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | CuSO₄·5H₂O + sodium ascorbate | >80% regioselectivity | |

| Solvent | Ethanol/DMF | Polar aprotic >80% efficiency | |

| Temperature | 70–90°C (reflux) | Minimizes side reactions | |

| Post-modification | NaOH hydrolysis (pH 10–12) | Introduces methanol group |

Q. Table 2. Environmental Testing Protocol (Adapted from )

| Compartment | Test Type | Duration | Endpoints Measured |

|---|---|---|---|

| Water | Hydrolysis (pH 4, 7, 9) | 30 days | Degradation products via LC-MS |

| Soil | Adsorption/desorption (OECD 106) | 60 days | Kd (sorption coefficient) |

| Aquatic organisms | Acute toxicity (Daphnia magna) | 48 hrs | LC₅₀ values |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。